molecular formula C16H24ClN3O B2442223 3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-92-8

3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B2442223
CAS No.: 400076-92-8
M. Wt: 309.84
InChI Key: WJVPYGNNZFTKGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” is characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups . Further analysis of the molecular structure would require more specific data or computational modeling .

Scientific Research Applications

Neuroprotective Agents and Alzheimer's Disease

N-acylaminophenothiazines, including derivatives related to the given chemical structure, have been identified as effective neuroprotectants and selective inhibitors of butyrylcholinesterase. These compounds, at micro- and sub-micromolar concentrations, selectively inhibited butyrylcholinesterase, protected neurons from damage caused by free radicals, showed low toxicity, and could penetrate the central nervous system (CNS). Moreover, some derivatives modulated cytosolic calcium concentration and protected human neuroblastoma cells against various toxicities, making them potential treatments for Alzheimer's disease (González-Muñoz et al., 2011).

Anticonvulsant Activity

Several studies have synthesized and evaluated the anticonvulsant activity of compounds related to "3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide." These include new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity across preclinical seizure models. This research offers promising leads for developing new antiepileptic drugs (Kamiński et al., 2015).

Heterocyclic Synthesis and Chemical Properties

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and utility in creating pharmacologically relevant structures. For instance, enaminonitriles have been used in heterocyclic synthesis to produce new pyrazole, pyridine, and pyrimidine derivatives, showcasing the wide-ranging applications in medicinal chemistry and drug discovery (Fadda et al., 2012).

Biological Activity and Pharmacological Properties

Research on compounds structurally related to "this compound" has shown significant biological activity, including anticonvulsant, antibacterial, and antifungal properties. These studies contribute to understanding the biological activities of these compounds and their potential therapeutic applications. For example, novel chalcone derivative compounds have been synthesized, and their nonlinear optical absorption properties investigated for potential optical device applications (Rahulan et al., 2014).

Safety and Hazards

The safety and hazards associated with “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” are not well-documented . As with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety protocols.

Future Directions

The future directions for research on “3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, studies could explore its potential applications in various industries, particularly in pharmaceuticals.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-16(2,12-17)15(21)18-13-6-4-5-7-14(13)20-10-8-19(3)9-11-20/h4-7H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVPYGNNZFTKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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